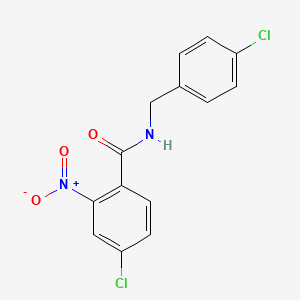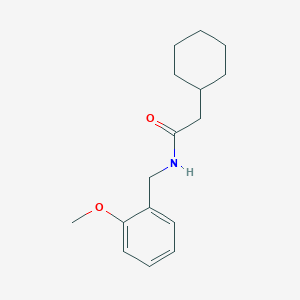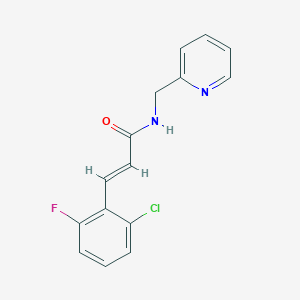![molecular formula C18H21N3O2S B5692350 N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide, also known as NPC-15437, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-based compounds and has been found to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting PTP1B, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide enhances insulin sensitivity and glucose uptake, which can help in the management of diabetes. Additionally, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to enhance insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its potent activity against cancer cells and its potential therapeutic applications in the treatment of cancer and neurodegenerative disorders. However, one of the limitations of using N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide. One area of interest is the development of new formulations of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anticancer and neuroprotective effects.
Synthesis Methods
The synthesis of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide involves the reaction of 4-(1-piperidinylmethyl)aniline with carbon disulfide and potassium hydroxide, followed by the addition of 2-furoyl chloride. The resulting product is then purified using column chromatography to obtain N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide in high yield and purity.
Scientific Research Applications
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(16-5-4-12-23-16)20-18(24)19-15-8-6-14(7-9-15)13-21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJOABPYIXRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

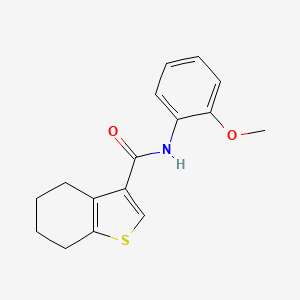
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)

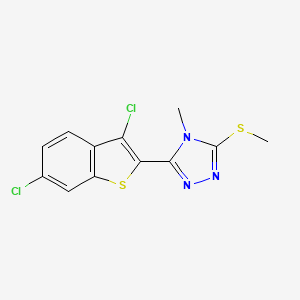
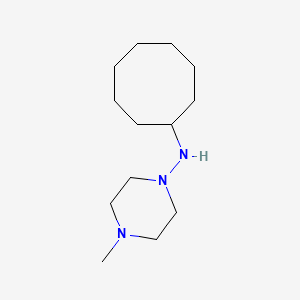


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
